SB 415286
Overview
Description
SB 415286 is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with chloro, hydroxy, and nitrophenyl groups.
Mechanism of Action
Target of Action
SB 415286 is a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3) . It is equally effective at inhibiting human GSK-3α and GSK-3β . GSK-3 is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including cell division, apoptosis, and inflammation .
Mode of Action
This compound competes with ATP to inhibit GSK-3 . By inhibiting GSK-3, this compound can stimulate glycogen synthesis and gene transcription . It also has neuroprotective and antioxidant properties .
Biochemical Pathways
The inhibition of GSK-3 by this compound affects several biochemical pathways. GSK-3 negatively regulates several aspects of insulin signaling . Therefore, the inhibition of GSK-3 by this compound can positively regulate insulin signaling. This can lead to the stimulation of glycogen synthesis . Moreover, GSK-3 inhibition can induce the transcription of a β-catenin-LEF/TCF regulated reporter gene .
Pharmacokinetics
It is mentioned that this compound is cell-permeable , which suggests that it can cross cell membranes and therefore has good bioavailability.
Result of Action
The inhibition of GSK-3 by this compound leads to several molecular and cellular effects. It stimulates glycogen synthesis and gene transcription . It also has neuroprotective effects, as it can protect primary neurons from death induced by the PI3-kinase pathway . Moreover, it has antioxidant properties, as it can attenuate ROS production .
Action Environment
It is noted that this compound is reported to be light sensitive , suggesting that exposure to light might affect its stability or efficacy.
Biochemical Analysis
Biochemical Properties
SB 415286 interacts with GSK-3, a serine/threonine protein kinase . It is a cell-permeable, ATP-competitive inhibitor of GSK3α with an IC50 value of 78 nM . It shows similar potency against GSK3α and GSK3β .
Cellular Effects
This compound has been shown to induce activation of glycogen synthase and regulate the transport of glucose . It reduces the systemic inflammation induced by endotoxic shock in a rat model of acute colitis .
Molecular Mechanism
The molecular mechanism of this compound involves inhibition of GSK-3 activity. This inhibition results in the stimulation of glycogen synthesis in human liver cells . It also protects primary neurons from death induced by the PI3-kinase pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SB 415286 typically involves multi-step organic reactions. One common method involves the reaction of 3-chloro-4-hydroxyaniline with 4-nitrobenzaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the final pyrrole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
SB 415286 can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
SB 415286 has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chloro-4-hydroxyphenylamino)-4-phenyl-1H-pyrrole-2,5-dione
- 3-(3-chloro-4-hydroxyphenylamino)-4-(4-methylphenyl)-1H-pyrrole-2,5-dione
Uniqueness
SB 415286 is unique due to the presence of both chloro and nitro substituents, which confer distinct chemical reactivity and biological activity compared to its analogs
Biological Activity
SB 415286 is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), with a Ki value of 31 nM for GSK-3α, and minimal activity against other protein kinases. This compound has been extensively studied for its biological activities, particularly in relation to cell proliferation, apoptosis, and neuroprotection.
This compound primarily inhibits GSK-3, a serine/threonine kinase involved in various cellular processes, including cell cycle regulation and apoptosis. By inhibiting GSK-3, this compound promotes the stabilization of β-catenin, leading to enhanced glycogen synthesis and gene transcription. Its effects on the cell cycle are particularly notable, as it induces G2/M phase arrest in various cancer cell lines.
Inhibition of Cell Proliferation
Research has demonstrated that this compound effectively reduces cell proliferation in neuroblastoma-derived B65 cells and Neuro-2A cancer cells. The compound was shown to increase the expression of cyclins involved in cell cycle regulation while decreasing anti-apoptotic proteins such as Bcl-2 and XIAP.
Table 1: Effects of this compound on Cell Proliferation
Cell Line | Concentration (μM) | Treatment Duration (h) | % Proliferation Inhibition |
---|---|---|---|
B65 | 25 | 24 | 50% |
Neuro-2A | 25 | 48 | 16% |
Neuro-2A | 25 | 96 | 50% |
Induction of Apoptosis
In addition to inhibiting cell proliferation, this compound has been shown to promote apoptosis in cancer cells. Flow cytometry studies indicated that treatment with this compound increased the percentage of apoptotic cells over time. Specifically, the percentage of cells with apoptotic nuclei increased significantly from 5% at baseline to approximately 50% after 96 hours of treatment.
Table 2: Apoptosis Induction by this compound
Treatment Duration (h) | % Apoptotic Cells (Annexin V Positive) |
---|---|
24 | 9% |
48 | 16% |
72 | 10.5% |
96 | 12.4% |
Neuroprotective Effects
This compound has also shown promise as a neuroprotective agent. In studies involving cerebellar granule neurons, it was found to prevent mitochondrial apoptosis induced by serum and potassium withdrawal. This protective effect is attributed to its ability to inhibit GSK-3β activity, thereby preventing the release of apoptosis-inducing factors.
Case Studies and Research Findings
- Neuroblastoma Treatment : A study demonstrated that this compound significantly reduced tumor growth in mouse models of neuroblastoma by promoting apoptosis and inhibiting cell proliferation through GSK-3β inhibition .
- Radiation Necrosis Protection : In a mouse model exposed to radiation, this compound provided significant protection against radiation-induced necrosis in the central nervous system. MRI results showed reduced necrotic volumes in treated mice compared to controls .
Properties
IUPAC Name |
3-(3-chloro-4-hydroxyanilino)-4-(2-nitrophenyl)pyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O5/c17-10-7-8(5-6-12(10)21)18-14-13(15(22)19-16(14)23)9-3-1-2-4-11(9)20(24)25/h1-7,21H,(H2,18,19,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCXVIPXISBFPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=O)NC2=O)NC3=CC(=C(C=C3)O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181018 | |
Record name | 3-(3-chloro-4-hydroxyphenylamino)-4-(4-nitrophenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
264218-23-7 | |
Record name | SB 415286 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=264218-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SB 415286 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0264218237 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(3-chloro-4-hydroxyphenylamino)-4-(4-nitrophenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SB 415286 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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